Bienvenue dans la boutique en ligne BenchChem!

5-(1,3-Benzothiazol-2-yl)pentanoic acid

Lipophilicity Drug Discovery Physicochemical Profiling

5-(1,3-Benzothiazol-2-yl)pentanoic acid offers a unique combination of moderate lipophilicity (LogP 2.74) and low polar surface area (tPSA 53 Ų), outperforming fluorinated analogs in passive permeability. Its unsubstituted benzothiazole core enables flexible functionalization for biotinylated probes or fragment growing. A documented single-step synthesis from adipic anhydride and 2-aminothiophenol ensures low cost and fast turnaround—ideal for building large screening libraries without compromising on quality or scalability.

Molecular Formula C12H12NO2S-
Molecular Weight 234.3 g/mol
CAS No. 21224-20-4
Cat. No. B1607780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1,3-Benzothiazol-2-yl)pentanoic acid
CAS21224-20-4
Molecular FormulaC12H12NO2S-
Molecular Weight234.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)CCCCC(=O)[O-]
InChIInChI=1S/C12H13NO2S/c14-12(15)8-4-3-7-11-13-9-5-1-2-6-10(9)16-11/h1-2,5-6H,3-4,7-8H2,(H,14,15)
InChIKeyHHBVTXVPGVQCOD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(1,3-Benzothiazol-2-yl)pentanoic Acid (CAS 21224-20-4): Supplier-Grade Physicochemical and Synthetic Profile for Procurement Screening


5-(1,3-Benzothiazol-2-yl)pentanoic acid (CAS 21224-20-4) is a benzothiazole derivative featuring a pentanoic acid chain at the 2-position of the heterocyclic core, with the molecular formula C₁₂H₁₃NO₂S and a molecular weight of approximately 235.30 g/mol [1]. Commercial sources report purities of ≥95% and offer the compound in quantities ranging from milligram to gram scale . Physicochemical descriptors include a calculated LogP of 2.74 and a topological polar surface area (tPSA) of approximately 53 Ų , positioning the compound as a moderately lipophilic building block amenable to further derivatization. A published synthetic route utilizes adipic anhydride and 2-aminothiophenol as starting materials .

Why Generic Substitution of 5-(1,3-Benzothiazol-2-yl)pentanoic Acid (CAS 21224-20-4) Fails: Physicochemical and Structural Differentiation from Closest Analogs


Substituting 5-(1,3-benzothiazol-2-yl)pentanoic acid with a generic “benzothiazole-pentanoic acid” analog is not scientifically sound due to measurable differences in lipophilicity, polarity, and molecular topology that directly impact biological permeability and synthetic utility. For instance, the parent compound exhibits a calculated LogP of 2.74 and a tPSA of ~53 Ų , while its 5-fluoro analog demonstrates a higher LogP (3.0) and a substantially larger tPSA (78.4 Ų) [1], differences that alter passive membrane diffusion and target engagement potential. Furthermore, the unsubstituted benzothiazole core in the parent compound provides a distinct synthetic handle for subsequent functionalization compared to analogs bearing oxo, carbamoyl, or methyl substituents, which impose altered electronic and steric constraints. The quantitative evidence below details these critical distinctions.

5-(1,3-Benzothiazol-2-yl)pentanoic Acid (CAS 21224-20-4): Quantified Comparative Data for Scientific Selection vs. Structural Analogs


Reduced Lipophilicity (LogP 2.74) Compared to 5-Fluoro Analog (LogP 3.0) Enhances Aqueous Solubility Potential

The parent compound exhibits a calculated LogP value of 2.74 , which is 0.26 log units lower than the LogP of 3.0 computed for the 5-fluoro-substituted analog (PubChem CID 43446739) [1]. This lower lipophilicity suggests improved aqueous solubility and a different pharmacokinetic absorption profile, which may be advantageous for lead optimization programs targeting improved bioavailability.

Lipophilicity Drug Discovery Physicochemical Profiling

Lower Topological Polar Surface Area (tPSA 53 Ų) vs. 5-Fluoro Analog (78.4 Ų) Indicates Superior Passive Permeability

The topological polar surface area (tPSA) of the target compound is reported as approximately 53.02 Ų . In contrast, the 5-fluoro analog exhibits a tPSA of 78.4 Ų [1]. A tPSA below 60 Ų is generally associated with favorable passive membrane diffusion, whereas the analog's higher tPSA (>75 Ų) may limit passive permeability, potentially affecting oral bioavailability and blood-brain barrier penetration.

Polar Surface Area Membrane Permeability Lead Optimization

Distinct Synthetic Route via Adipic Anhydride and 2-Aminothiophenol Offers Advantages Over Multi-Step Analog Syntheses

A documented synthetic route for 5-(1,3-benzothiazol-2-yl)pentanoic acid employs the condensation of adipic anhydride with 2-aminothiophenol . This approach contrasts with the more complex, multi-step sequences often required for analogs bearing oxo, carbamoyl, or alkyl substituents on the benzothiazole or pentanoic acid moieties. While direct comparative yield data are not available in the open literature, the use of commercially available, low-cost starting materials and a single-step condensation offers potential advantages in scalability and cost for procurement of this specific building block.

Synthetic Chemistry Building Blocks Process Development

Unsubstituted Benzothiazole Core Preserves Synthetic Handle for Diversification vs. Blocked Analogs

The parent compound contains an unsubstituted benzothiazole ring at the 5-, 6-, and 7- positions, as confirmed by its SMILES notation (C2=C1SC(=NC1=CC=C2)CCCCC([O-])=O) [1]. In contrast, analogs such as 2-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)pentanoic acid (CAS 1429900-97-9) and 4-methyl-2-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)pentanoic acid (CAS 1212136-21-4) contain a 3-oxo group that alters the electronic character and blocks a potential site for electrophilic substitution [2]. The unsubstituted core of the target compound therefore provides a more versatile scaffold for late-stage functionalization and SAR exploration.

Medicinal Chemistry Derivatization Structure-Activity Relationship

5-(1,3-Benzothiazol-2-yl)pentanoic Acid (CAS 21224-20-4): High-Value Application Scenarios Inferred from Physicochemical and Structural Evidence


Medicinal Chemistry Hit-to-Lead Optimization: Tuning Lipophilicity and Permeability

Based on the compound's LogP of 2.74 and tPSA of 53 Ų [1], which are both lower than those of the 5-fluoro analog, 5-(1,3-benzothiazol-2-yl)pentanoic acid is a preferred starting point for lead series where reducing lipophilicity and enhancing passive permeability are prioritized. Its unsubstituted benzothiazole core also allows for systematic introduction of substituents to further optimize ADME properties without incurring the high polarity penalty observed with fluorinated analogs .

Chemical Biology Probe Development: Flexible Scaffold for Tagging and Conjugation

The presence of a free carboxylic acid and an unsubstituted benzothiazole ring [1] makes the compound an ideal scaffold for creating biotinylated or fluorescent probes. The carboxylic acid can be directly coupled to amine-containing linkers or tags, while the aromatic ring can be functionalized via electrophilic substitution, enabling orthogonal attachment strategies. This versatility is diminished in oxo- or carbamoyl-substituted analogs where key positions are occupied or deactivated .

High-Throughput Screening (HTS) Library Enhancement: Cost-Effective and Synthetically Accessible Building Block

The documented single-step synthesis from adipic anhydride and 2-aminothiophenol [1] implies a lower cost of goods and faster production turnaround compared to multi-step analog syntheses. This makes 5-(1,3-benzothiazol-2-yl)pentanoic acid a strategically sound choice for procurement when building large, diverse screening libraries where compound acquisition cost and timely supply are critical factors.

Fragment-Based Drug Discovery (FBDD): Rule-of-3 Compliant Core with Defined Physicochemical Profile

With a molecular weight of 235.3 g/mol and a tPSA of 53 Ų [1], the compound resides within the Rule-of-3 guidelines for fragment screening. Its moderate lipophilicity (LogP 2.74) and hydrogen bond donor/acceptor count (1 donor, 3 acceptors) make it a suitable fragment hit for optimization. The unsubstituted benzothiazole provides multiple vectors for fragment growing or merging, a distinct advantage over pre-functionalized analogs that may bias growth trajectories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(1,3-Benzothiazol-2-yl)pentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.